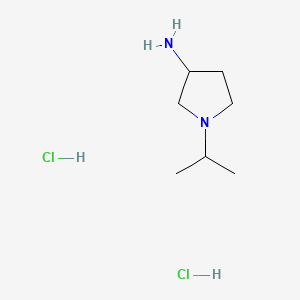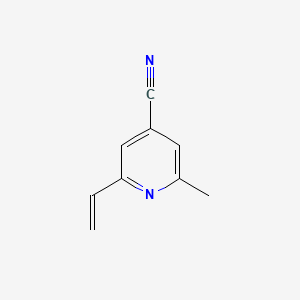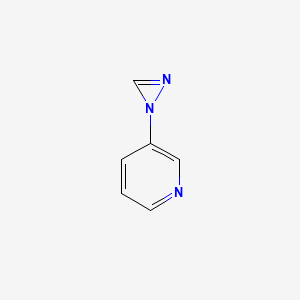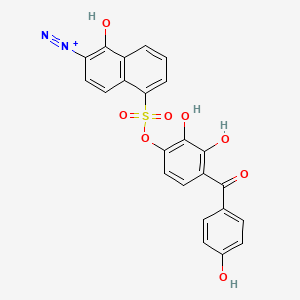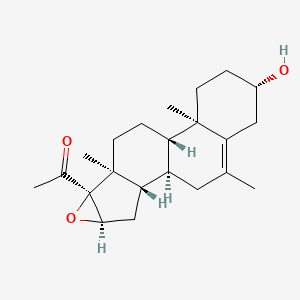
5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one is a synthetic steroidal compound. It is characterized by its unique structure, which includes an epoxy group at the 16,17 position and a methyl group at the 6 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Epoxidation: Introduction of the epoxy group at the 16,17 position using an oxidizing agent such as m-chloroperbenzoic acid.
Methylation: Introduction of the methyl group at the 6 position using a methylating agent like methyl iodide in the presence of a base.
Hydroxylation: Introduction of the hydroxyl group at the 3-beta position using a hydroxylating agent such as osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The hydroxyl group at the 3-beta position can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used.
Major Products Formed
Oxidation: Formation of 3-keto-5-pregnen-16,17-epoxy-6-methyl-20-one.
Reduction: Formation of 5-pregnen-16,17-diol-6-methyl-3-beta-OL-20-one.
Substitution: Formation of 3-alkoxy-5-pregnen-16,17-epoxy-6-methyl-20-one.
Applications De Recherche Scientifique
5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The epoxy group and methyl group contribute to its unique binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Pregnen-3-beta-OL-20-one: Lacks the epoxy and methyl groups, resulting in different biological activity.
5-Pregnen-16,17-epoxy-3-beta-OL-20-one: Lacks the methyl group at the 6 position.
5-Pregnen-6-methyl-3-beta-OL-20-one: Lacks the epoxy group at the 16,17 position.
Uniqueness
5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one is unique due to the presence of both the epoxy group and the methyl group, which confer distinct chemical and biological properties. These structural features enhance its stability and specificity in binding to molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11,17-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-12-9-15-16(20(3)7-5-14(24)10-17(12)20)6-8-21(4)18(15)11-19-22(21,25-19)13(2)23/h14-16,18-19,24H,5-11H2,1-4H3/t14-,15+,16-,18-,19+,20+,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTMBVFOKJRWOM-FAWFAKQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(C3CCC4(C(C3C1)CC5C4(O5)C(=O)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)C[C@@H]5[C@]4(O5)C(=O)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
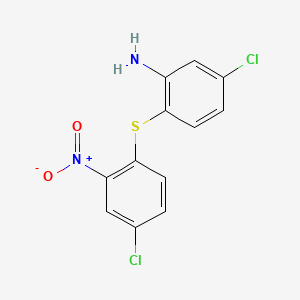


![2'-Anilino-6'-(N-ethyl-N-isopentylamino)spiro[phthalide-3,9'-[9H]xanthene]](/img/structure/B561129.png)
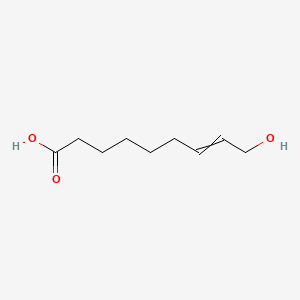
![2-[(2,5-Diamino-3,4-dihydroxypentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B561136.png)
